![molecular formula C19H14ClNO2 B2481413 4-氯-2-{(E)-[(4-苯氧苯基)亚胺]甲基}酚 CAS No. 2101320-10-7](/img/structure/B2481413.png)
4-氯-2-{(E)-[(4-苯氧苯基)亚胺]甲基}酚
货号 B2481413
CAS 编号:
2101320-10-7
分子量: 323.78
InChI 键: MJCCTQICLSTMGX-FYJGNVAPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C19H14ClNO2 and a molecular weight of 323.77 . It is used for research purposes .
Synthesis Analysis
The compound can be synthesized by condensing 2-phenoxyaniline with 5-chlorosalicyldehyde under reflux conditions . A zinc complex of this compound can be synthesized by combining the ligand in a 1:1 molar ratio with zinc sulphateheptahydrate .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol” has been characterized using mass spectroscopy, NMR, infrared, and elemental analysis . The zinc ion in the complex is coordinated in a pentadentate manner .Chemical Reactions Analysis
The compound has been used to synthesize a zinc complex in a methanolic medium . The complex has been characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis
The compound has a molecular weight of 323.77 and a molecular formula of C19H14ClNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.科学研究应用
合成和结构分析
- 合成和热分析:该化合物已被用于合成和结构分析铜(II)和氧化钒(IV)配合物。这些配合物表现出不同的热分解阶段,并使用各种光谱技术进行表征 (Takjoo et al., 2013)。
生物学和抗氧化活性
- 抗菌和抗氧化活性:研究表明,该化合物的衍生物表现出显著的抗菌和抗氧化性能,特别针对多药耐药性生物体和总抗氧化能力评估 (Oloyede-Akinsulere et al., 2018)。
- 抗微生物和抗糖尿病特性:研究表明,该化合物对各种细菌菌株具有广谱抗微生物活性,以及通过α-淀粉酶和α-葡萄糖苷酶抑制活性显示出显著的抗糖尿病效果。这些化合物还通过DNA相互作用研究显示出作为抗癌剂的潜力 (Rafique et al., 2022)。
材料科学和化学分析
- 腐蚀抑制:该化合物的衍生物已被研究用于金属表面的腐蚀抑制性能,展示出显著的抑制能力,并具有在工业应用中作为保护剂的潜力 (Elemike et al., 2017)。
- 阴离子检测传感器开发:该化合物的衍生物已被用于制备检测水介质中碳酸氢根离子的受体,表现出高灵敏度和选择性。这种应用对环境监测和工业过程至关重要 (Naderi et al., 2019)。
其他应用
- 电化学和遗传毒性特性:研究已探讨了该化合物及其金属配合物的电化学行为,以及它们的遗传毒性特性,暗示在生物化学和环境领域中的潜在应用 (Bal et al., 2014)。
安全和危害
未来方向
属性
IUPAC Name |
4-chloro-2-[(4-phenoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-15-6-11-19(22)14(12-15)13-21-16-7-9-18(10-8-16)23-17-4-2-1-3-5-17/h1-13,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCCTQICLSTMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![3,6-Dichloro-N-[(1-methylimidazol-2-yl)-phenylmethyl]pyridine-2-carboxamide](/img/structure/B2481330.png)
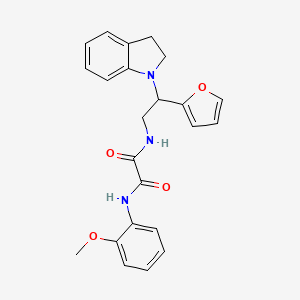
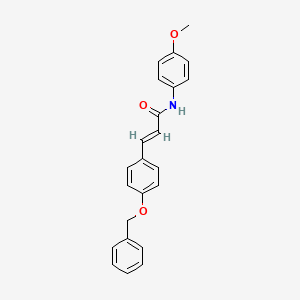
![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
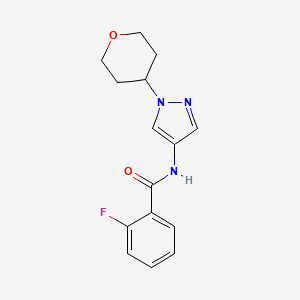
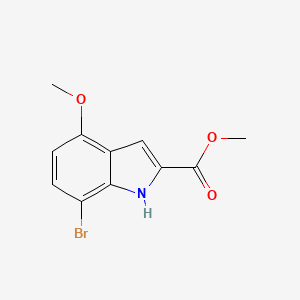
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)
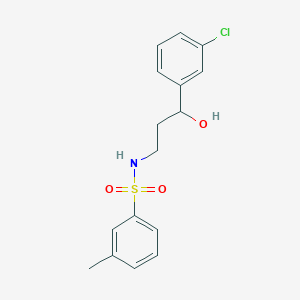
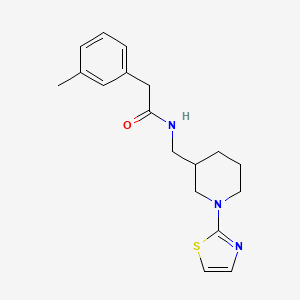
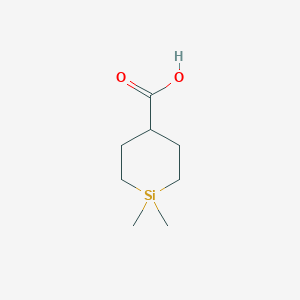
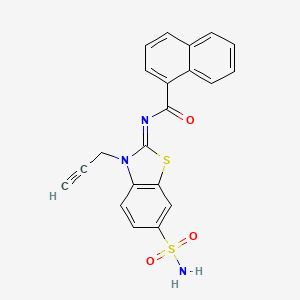
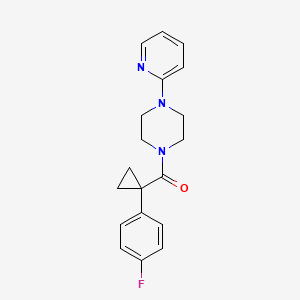
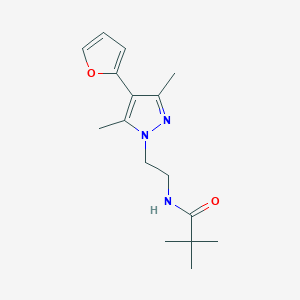
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)